Benzenamine, 4-methoxy-N-(1-methylheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-(1-methylheptyl)- is an organic compound with the molecular formula C15H25NO It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-methoxy group and an N-(1-methylheptyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-(1-methylheptyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 1-methylheptyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-methoxyaniline is reacted with 1-methylheptyl chloride in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-methoxy-N-(1-methylheptyl)- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-(1-methylheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Benzenamine, 4-methoxy-N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-(1-methylheptyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methyl group instead of the 1-methylheptyl group.
Benzenamine, 4-methoxy-: Lacks the N-(1-methylheptyl) substitution.
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Contains a phenylmethylene group instead of the 1-methylheptyl group.
Uniqueness
Benzenamine, 4-methoxy-N-(1-methylheptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
726-23-8 |
---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
4-methoxy-N-octan-2-ylaniline |
InChI |
InChI=1S/C15H25NO/c1-4-5-6-7-8-13(2)16-14-9-11-15(17-3)12-10-14/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
UTLSYIVGBGPJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.